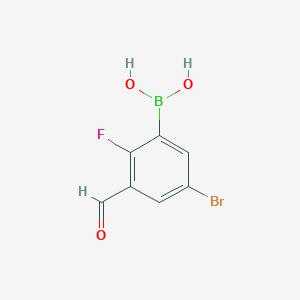

5-Bromo-2-fluoro-3-formylphenylboronic acid

Overview

Description

5-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the introduction of a formyl group into the boronic acid, which can significantly increase its acidity . The Suzuki-Miyaura coupling reaction is commonly used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a bromo group at the 5th position, a fluoro group at the 2nd position, and a formyl group at the 3rd position . The molecular weight is 218.82 .Chemical Reactions Analysis

Boronic acids, including this compound, are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling reaction, which is used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 144-149 °C . The compound’s linear formula is BrC6H3(F)B(OH)2 .Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-2-fluoro-3-formylphenylboronic acid serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its application in synthesizing various derivatives through Suzuki coupling reactions highlights its utility in constructing biologically active compounds and exploring their pharmacological aspects. For instance, it facilitates the selective arylation of thiophenes, leading to the synthesis of compounds with potential anti-thrombolytic and biofilm inhibition activities (Ikram et al., 2015). Similarly, its use in synthesizing disubstituted fluoropyridines and pyridones demonstrates its role in creating compounds that can be further functionalized into pharmacologically relevant molecules (Sutherland & Gallagher, 2003).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound is pivotal in developing new therapeutic agents. It is instrumental in synthesizing phenylboronic acid and benzoxaborole derivatives, showing significant antiproliferative and proapoptotic activities, especially against ovarian cancer cells. This highlights its potential as a backbone for designing novel anticancer agents with a specific mode of action (Psurski et al., 2018).

Antifungal and Antimicrobial Research

The compound also shows promise in antifungal and antimicrobial research. For example, its derivatives, particularly those modified with fluorine, exhibit potent antifungal activities against various fungal strains. This opens up avenues for developing new antifungal agents with enhanced efficacy and selectivity, as demonstrated by the high activity of specific derivatives against Candida and other fungal species (Borys et al., 2019). Moreover, its role in synthesizing benzoxaborole derivatives with antimicrobial activity further underscores its importance in addressing microbial resistance and developing novel antimicrobial therapies (Adamczyk-Woźniak et al., 2020).

Fluorescence Quenching and Sensing Applications

Interestingly, this compound derivatives have been explored for their fluorescence quenching properties, which are valuable in analytical and sensing applications. The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into designing sensitive and selective sensors for various analytes, including glucose (Geethanjali et al., 2015).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-fluoro-3-formylphenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various organic compounds , suggesting that this compound could potentially influence a broad range of biochemical pathways.

Result of Action

Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature . Furthermore, the compound’s stability might be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid are largely unexplored. Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific substituents present on the boronic acid molecule .

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under normal conditions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids and their derivatives are known to interact with various transporters and binding proteins .

Properties

IUPAC Name |

(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCCJHNFQDEGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)